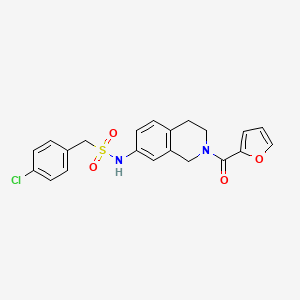

1-(4-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Description

This compound features a tetrahydroisoquinoline scaffold with a methanesulfonamide group at position 7, a 4-chlorophenyl substituent on the sulfonamide nitrogen, and a furan-2-carbonyl group at position 2 of the tetrahydroisoquinoline ring. The synthesis of such derivatives typically involves multi-step functionalization of the tetrahydroisoquinoline core, as seen in related compounds .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S/c22-18-6-3-15(4-7-18)14-29(26,27)23-19-8-5-16-9-10-24(13-17(16)12-19)21(25)20-2-1-11-28-20/h1-8,11-12,23H,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGHFXHKXVWYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide (CAS Number: 955650-67-6) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge about its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 430.9 g/mol. The compound features a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group and a chlorophenyl moiety, which are known to influence its biological properties.

Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide exhibit various mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are often studied for their ability to inhibit carbonic anhydrase and other enzymes related to cancer and inflammation .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can help in reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some studies suggest that derivatives of methanesulfonamide can exhibit anti-inflammatory effects by modulating inflammatory pathways .

Anticancer Activity

In vitro studies have shown that methanesulfonamide derivatives can induce apoptosis in cancer cell lines through multiple pathways:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in glioma cells, leading to reduced proliferation .

- Induction of Cell Death : Mechanisms such as necroptosis and autophagy have been implicated in the cell death induced by these compounds .

Antimicrobial Properties

Research indicates that the compound may possess antimicrobial activity against various pathogens:

- Bacterial Inhibition : Preliminary studies suggest that compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Glioma Cells : A study found that a related sulfonamide derivative inhibited glioma cell viability effectively through AMPK-independent pathways .

- Inflammatory Models : In models of acute inflammation, compounds similar to this sulfonamide exhibited significant reductions in inflammatory markers .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs from the evidence:

Physicochemical Properties

Pharmacological Implications

- ACAT2 Inhibition : Analog ’s activity highlights the importance of sulfonamide positioning (position 6) and electron-withdrawing groups (trifluoroacetyl) for enzyme inhibition. The target compound’s furan-carbonyl group at position 2 may alter binding interactions.

- Antimicrobial/Antitumor Potential: Dual sulfonamide derivatives like show broad activity, suggesting that the target compound’s sulfonamide and chlorophenyl groups could confer similar properties if optimized.

Key Structural-Activity Relationships (SAR)

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | DCM, TEA, 0°C | 65–75 | |

| Furan-carbonyl coupling | DMF, EDCI/HOBt, rt | 50–60 |

Basic: Which analytical techniques confirm the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 426.5) .

Advanced: How can researchers design experiments to investigate its mechanism of action?

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or neurotransmitter receptors .

- In vitro assays : Measure IC₅₀ values via fluorescence polarization for enzyme inhibition or radioligand displacement for receptor affinity .

- Pathway analysis : Combine RNA sequencing and proteomics to identify downstream signaling effects in cell lines .

Advanced: How to resolve contradictions in reported biological activity data?

- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Purity validation : Re-test compounds using orthogonal methods (e.g., NMR vs. HPLC) to rule out impurity-driven artifacts .

- Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., chlorophenyl vs. fluorophenyl substitutions) .

Basic: What structural features drive its pharmacological potential?

- Chlorophenyl group : Enhances lipophilicity and membrane permeability .

- Tetrahydroisoquinoline scaffold : Mimics natural alkaloids, enabling receptor interactions .

- Sulfonamide moiety : Facilitates hydrogen bonding with enzymatic active sites .

Advanced: How to conduct SAR studies systematically?

- Functional group substitutions : Synthesize analogs with variations (e.g., methyl/methoxy groups on the benzene ring) .

- Activity correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs .

Advanced: What in vivo models evaluate therapeutic potential in neurological disorders?

- Neuroinflammation models : Induce LPS-mediated inflammation in rodents and measure cytokine levels post-treatment .

- Neuropathic pain assays : Use chronic constriction injury (CCI) models to assess analgesic efficacy .

- Pharmacokinetics : Monitor brain penetration via LC-MS/MS after intravenous administration .

Basic: What are common synthesis challenges and solutions?

- Low intermediate stability : Use cold conditions (-20°C) for acid-sensitive intermediates .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .

- Purification : Employ flash chromatography with ethyl acetate/hexane gradients .

Advanced: How do electronic substituent effects influence reactivity?

- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution .

- Furan’s π-electron density : Modulates resonance stabilization in intermediates during coupling reactions .

Advanced: What computational methods predict target interactions?

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories to assess stability .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Machine Learning (ML) : Train models on ChEMBL data to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.